molecular formula C5H9N5 B1312630 (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole CAS No. 33878-70-5

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

Cat. No. B1312630
CAS RN: 33878-70-5
M. Wt: 139.16 g/mol
InChI Key: XUHYQIQIENDJER-BYPYZUCNSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of derivatives was started from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .


Molecular Structure Analysis

The molecular structure of pyrrolidine compounds is characterized by a five-membered ring with a nitrogen atom .


Chemical Reactions Analysis

Pyrrolidine compounds are used in various chemical reactions, including photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions .


Physical And Chemical Properties Analysis

Pyrrolidine compounds have unique physicochemical parameters compared to their parent aromatic pyrrole and cyclopentane .

Scientific Research Applications

  • Organic Synthesis

    • Application : “(S)-5-Pyrrolidin-2-yl-1H-tetrazole” is used in organic synthesis .
    • Method : The details of the method are not provided in the source .
    • Results : The results or outcomes of the application are not provided in the source .
  • Asymmetric Aldol Reaction in Water–Ethanol Solvent

    • Application : An “(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole” organocatalyst has been prepared in the form of a monolithic column for the asymmetric aldol reaction in water–ethanol solvent .
    • Method : The organocatalyst was prepared through the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, styrene, and divinylbenzene in the presence of porogens (dodecanol and toluene) .
    • Results : The flow regime contributes to preserve the activity of the pyrrolidinyl-tetrazole catalyst over time (5 days on stream) with an almost twofold increase in productivity moving from batch to flow conditions .
  • Flow Microreactor for Asymmetric Aldol Reaction

    • Application : “(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole” is used as an organocatalyst in a monolithic flow microreactor for the asymmetric aldol reaction in water–ethanol solvent .
    • Method : The organocatalyst is prepared in the form of a monolithic column through the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, styrene, and divinylbenzene in the presence of porogens (dodecanol and toluene) .
    • Results : The flow regime contributes to preserve the activity of the pyrrolidinyl-tetrazole catalyst over time (5 days on stream) with an almost twofold increase in productivity moving from batch to flow conditions .
  • Thianthrenation-Enabled Pyrrolidin-2-yl and Tetrahydrofuran-2-yl Methylation of (Hetero)Arenes

    • Application : “(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole” is used in the thianthrenation-enabled pyrrolidin-2-yl and tetrahydrofuran-2-yl methylation of (hetero)arenes .
    • Method : The specific method of application is not provided in the source .
    • Results : The results or outcomes of the application are not provided in the source .
  • Asymmetric Aldol Reaction in Water–Ethanol Solvent

    • Application : An “(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole” organocatalyst has been prepared in the form of a monolithic column for the asymmetric aldol reaction in water–ethanol solvent .
    • Method : The organocatalyst was prepared through the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative, styrene, and divinylbenzene in the presence of porogens (dodecanol and toluene) .
    • Results : The flow regime contributes to preserve the activity of the pyrrolidinyl-tetrazole catalyst over time (5 days on stream) with an almost twofold increase in productivity moving from batch to flow conditions .
  • Thianthrenation-Enabled Pyrrolidin-2-yl and Tetrahydrofuran-2-yl Methylation of (Hetero)Arenes

    • Application : “(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole” is used in the thianthrenation-enabled pyrrolidin-2-yl and tetrahydrofuran-2-yl methylation of (hetero)arenes .
    • Method : The specific method of application is not provided in the source .
    • Results : The results or outcomes of the application are not provided in the source .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Medicinal chemists can explore the pharmacophore space efficiently due to the sp3-hybridization of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHYQIQIENDJER-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460774
Record name (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

CAS RN

33878-70-5
Record name (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-5-(2-Pyrrolidinyl)-1H-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
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(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
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(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
Reactant of Route 4
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
Reactant of Route 5
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole
Reactant of Route 6
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazole

Citations

For This Compound
42
Citations
V Aureggi, V Franckevičius… - Organic …, 2008 - durham-repository.worktribe.com
(S)-5-PYRROLIDIN-2-YL-1H-TETRAZOLE Skip to main content Durham Research Online (DRO) Home Research Outputs People Faculties and Departments Research Centres/Groups …
Number of citations: 25 durham-repository.worktribe.com
M Arnó, RJ Zaragozá, LR Domingo - Tetrahedron: Asymmetry, 2007 - Elsevier
The role of the (S)-5-(pyrrolidin-2-yl)-1H-tetrazole in the asymmetric organocatalyzed Michael addition of carbonyl compounds to nitroalkenes has been studied using DFT methods at …
Number of citations: 43 www.sciencedirect.com
M Limbach - Chemistry & biodiversity, 2006 - Wiley Online Library
Catalytic enantioselective methodology has dramatically been enriched by the re‐discovery of the simple amino acid proline as a chiral catalyst in the year 2000. Although no catalyst …
Number of citations: 29 onlinelibrary.wiley.com
ST Tong, PWR Harris, D Barker, MA Brimble - 2008 - Wiley Online Library
The novel organocatalyst (S)‐5‐(2‐methylpyrrolidin‐2‐yl)‐1H‐tetrazole (4) catalyzes the aldol reaction between acetone and various aldehydes with superior enantioselectivity to the …
YY Wu, Z Chai, XY Liu, G Zhao, SW Wang - 2009 - Wiley Online Library
A series of chiral substituted 5‐(pyrrolidin‐2‐yl)tetrazoles have been synthesized and evaluated as organocatalysts for the asymmetric Biginelli reaction. The relationship between …
R Greco, L Caciolli, A Zaghi, O Pandoli… - Reaction Chemistry & …, 2016 - pubs.rsc.org
An (S)-5-(pyrrolidin-2-yl)-1H-tetrazole organocatalyst has been prepared in the form of a monolithic column through the radical copolymerization of a styryl-functionalized pyrrolidinyl-…
Number of citations: 17 pubs.rsc.org
V Franckevičius, KR Knudsen, M Ladlow… - Synlett, 2006 - thieme-connect.com
A practical, safe, high-yielding and efficient synthesis of (S)-pyrrolidin-2-yl-1H-tetrazole has been developed, which avoids the generation of ammonium azide in the cyclisation step and …
Number of citations: 39 www.thieme-connect.com
Y Liu, A Xie, J Li, X Xu, W Dong, B Wang - Tetrahedron, 2014 - Elsevier
An efficient copper-catalysed aerobic oxidation of alcohols has been established, which employed heterocycle-substituted tetrazoles as ligands. The commercially available (S)-5-(…
Number of citations: 19 www.sciencedirect.com
K Funabiki, Y Itoh, Y Kubota… - The Journal of Organic …, 2011 - ACS Publications
The organocatalytic asymmetric direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with aromatic methyl ketones in the presence of a catalytic amount of (S)-5-(pyrrolidin-2-yl)-…
Number of citations: 44 pubs.acs.org
K Delawarally - 2011 - library-archives.canada.ca
The organocatalytic aldol reaction of tropinone with benzaldehyde using (S)-5-pyrrolidin-2-yl-1H-tetrazole as organocatalyst is described and it results in the formation of the dehydrated …
Number of citations: 3 library-archives.canada.ca

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